molecular formula C14H18Cl2N2O B4671573 3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4671573
M. Wt: 301.2 g/mol
InChI Key: KOBPKXNUSKPCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide, commonly known as DPEB, is a compound used in scientific research for its potential therapeutic properties. DPEB is a member of the benzamide family of compounds and has been studied extensively for its ability to modulate certain receptors in the brain.

Mechanism of Action

DPEB acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
DPEB has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which are associated with improved mood and emotional regulation. It has also been shown to decrease levels of corticosterone, a hormone associated with stress.

Advantages and Limitations for Lab Experiments

One advantage of using DPEB in lab experiments is that it has a relatively low toxicity profile, making it a safer alternative to some other compounds. However, one limitation is that it may not be as effective as other compounds in modulating certain receptors in the brain.

Future Directions

There are several potential future directions for research on DPEB. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine its efficacy in this regard. Another potential direction is its use as a tool for studying the serotonin and dopamine systems in the brain. Finally, there is interest in exploring the potential of DPEB as a treatment for certain neurological disorders, such as Parkinson's disease.

Scientific Research Applications

DPEB has been studied extensively for its potential therapeutic properties, particularly in the treatment of anxiety and depression. It has been shown to modulate certain receptors in the brain, including the serotonin and dopamine receptors, which are involved in the regulation of mood and emotions.

properties

IUPAC Name

3,5-dichloro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-12-8-11(9-13(16)10-12)14(19)17-4-7-18-5-2-1-3-6-18/h8-10H,1-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBPKXNUSKPCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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